molecular formula C13H18N2O6S B12413414 Tasipimidine sulfate CAS No. 1465908-73-9

Tasipimidine sulfate

Katalognummer: B12413414
CAS-Nummer: 1465908-73-9
Molekulargewicht: 330.36 g/mol
InChI-Schlüssel: HZWPSPYSMWTZTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Tasipimidine sulfate can be synthesized through various synthetic routes. One common method involves the reaction of 2-(3,4-dihydro-5-methoxy-1H-2-benzopyran-1-yl)-4,5-dihydro-1H-imidazole with sulfuric acid to form the sulfate salt . The reaction conditions typically involve maintaining a stable pH range from about 2.0 to about 5.0 to ensure the stability of the compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tasipimidine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction rate and product yield . Major products formed from these reactions include various derivatives of this compound, which can be further investigated for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Tasipimidine sulfate exerts its effects by selectively binding to alpha-2A adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release. Upon binding, the compound activates these receptors, leading to a decrease in the release of norepinephrine and other neurotransmitters. This results in reduced sympathetic nervous system activity, leading to decreased anxiety and fear responses . The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

Tasipimidine sulfate is unique in its high selectivity for alpha-2A adrenoceptors compared to other similar compounds. Some similar compounds include:

    Clonidine: An alpha-2 adrenoceptor agonist used primarily for treating hypertension.

    Dexmedetomidine: Another alpha-2 adrenoceptor agonist used for sedation and analgesia.

    Tizanidine: An alpha-2 adrenoceptor agonist used for muscle spasticity.

Compared to these compounds, this compound has shown higher selectivity for alpha-2A adrenoceptors, making it a more targeted therapeutic agent for treating anxiety and fear .

Eigenschaften

CAS-Nummer

1465908-73-9

Molekularformel

C13H18N2O6S

Molekulargewicht

330.36 g/mol

IUPAC-Name

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;sulfuric acid

InChI

InChI=1S/C13H16N2O2.H2O4S/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13;1-5(2,3)4/h2-4,12H,5-8H2,1H3,(H,14,15);(H2,1,2,3,4)

InChI-Schlüssel

HZWPSPYSMWTZTG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.